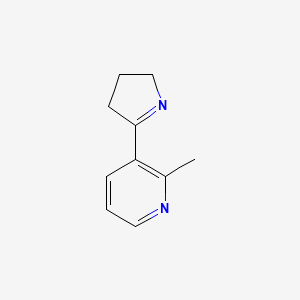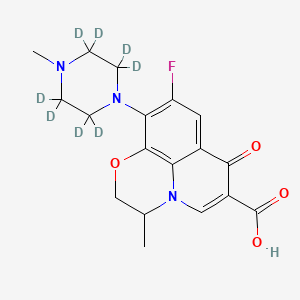
Ofloxacin-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ofloxacin-d8 is a deuterated form of ofloxacin, a synthetic fluoroquinolone antibacterial agent. The deuterium atoms replace the hydrogen atoms in the piperazinyl ring, making it a stable isotope-labeled compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ofloxacin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ofloxacin-d8 involves several steps:
Starting Materials: The synthesis begins with the preparation of deuterated piperazine, where hydrogen atoms are replaced with deuterium.
Formation of Intermediate: The deuterated piperazine is then reacted with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups.
Hydrolysis and Cyclization: The intermediate is hydrolyzed and cyclized to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
Ofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using cerium(IV) sulfate in an acidic medium.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom in the quinolone ring.
Common Reagents and Conditions
Oxidation: Cerium(IV) sulfate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Ofloxacin-d8 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ofloxacin in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ofloxacin.
Drug Interactions: Examining interactions between ofloxacin and other drugs.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Ofloxacin-d8, like ofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action but higher potency and fewer side effects.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity against Gram-negative bacteria.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
Ofloxacin-d8 is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in biological systems, providing insights into the behavior of ofloxacin in the body.
Propiedades
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-SQUIKQQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
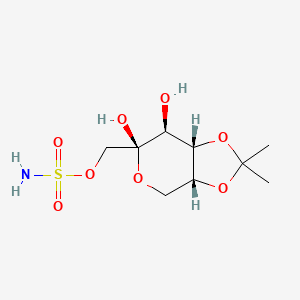
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone](/img/structure/B563401.png)
![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
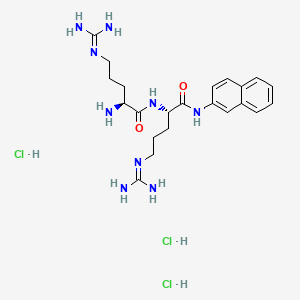
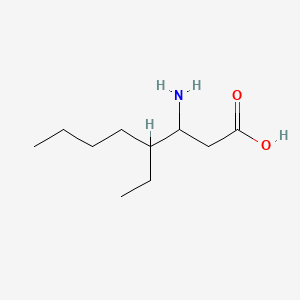
![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
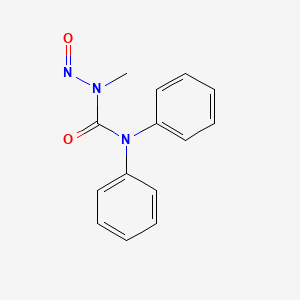
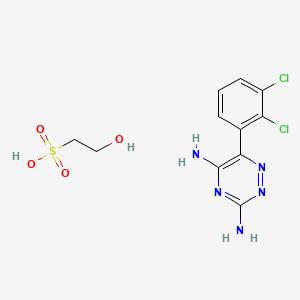
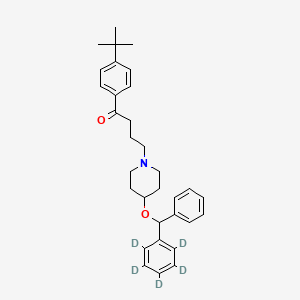
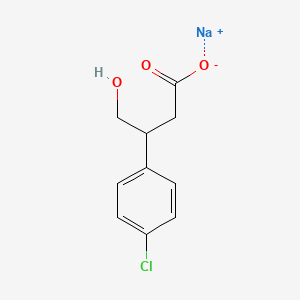
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
